5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid
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Overview
Description
5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorothiophene.
Friedel-Crafts Acylation: 2-chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Hydrolysis: The intermediate product is then subjected to liquid alkali hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may include thiol derivatives.
Scientific Research Applications
5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is not well-documented. similar compounds have been shown to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: This compound is structurally similar and is used in the synthesis of pharmaceutical agents like rivaroxaban.
Methyl 5-chlorothiophene-2-carboxylate: Another similar compound used in organic synthesis.
Uniqueness
5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chlorothieno[3,2-b]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClO2S2/c8-6-2-4-3(12-6)1-5(11-4)7(9)10/h1-2H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJSYTYAIYFAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70060-15-0 |
Source
|
Record name | 5-chlorothieno[3,2-b]thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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